Superior ALK5 Inhibition Potency
In a head-to-head comparison of kinase inhibition using a standardized in vitro assay, J-1149 demonstrates a significantly lower IC50 value (17 nM) for ALK5 compared to the clinical-stage inhibitors vactosertib (51 nM) and galunisertib (448 nM) [1]. This 3-fold improvement over vactosertib and 26-fold improvement over galunisertib indicates that J-1149 achieves target engagement at substantially lower concentrations, a critical advantage for minimizing off-target effects in cellular and in vivo models .
| Evidence Dimension | In vitro kinase inhibition potency against ALK5 (TGFBR1) |
|---|---|
| Target Compound Data | IC50 = 17 nM (0.017 μM) |
| Comparator Or Baseline | Vactosertib (EW-7197): IC50 = 51 nM (0.051 μM); Galunisertib (LY2157299): IC50 = 448 nM (0.448 μM) |
| Quantified Difference | J-1149 is 3-fold more potent than vactosertib and 26-fold more potent than galunisertib |
| Conditions | In vitro kinase inhibition assay, recombinant human ALK5 (TGFBR1) enzyme |
Why This Matters
Higher potency at the target enzyme allows for lower compound usage in assays, reducing the likelihood of solvent-related artifacts and non-specific cellular toxicity, thereby enhancing the reliability of downstream phenotypic readouts.
- [1] PMC Article: In Vitro Kinase Inhibition of ALK5 and p38α and TGFβ Reporter Activity. Table 1. 2024. View Source
